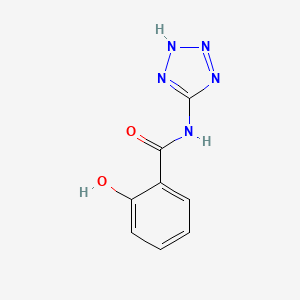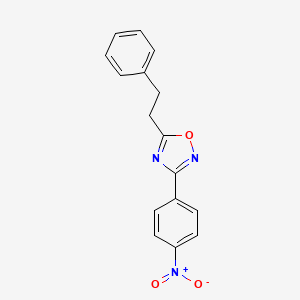![molecular formula C20H15NO3 B5823228 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one is a naturally occurring compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound is also known as harmine, and it belongs to a class of compounds called beta-carbolines. Harmine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
Harmine exerts its effects by inhibiting the activity of a group of enzymes called kinases. Kinases are involved in a range of cellular processes, including cell division, cell growth, and cell death. By inhibiting the activity of kinases, harmine can disrupt these cellular processes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Harmine has been found to exhibit a range of biochemical and physiological effects. In particular, harmine has been found to inhibit the activity of the enzyme monoamine oxidase (MAO). MAO is involved in the breakdown of neurotransmitters, and its inhibition can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This increase in neurotransmitter levels can lead to a range of physiological effects, including improved mood, reduced anxiety, and increased cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for use in laboratory experiments. It is readily available from natural sources, and its synthesis is well-established. Additionally, harmine has been extensively studied, and its effects on cells and tissues are well-characterized. However, there are also limitations to the use of harmine in laboratory experiments. For example, harmine can have toxic effects on cells and tissues at high concentrations, which can make it difficult to determine the optimal dose for a particular experiment.
Zukünftige Richtungen
There are several potential future directions for research on harmine. One area of interest is the development of harmine-based drugs for the treatment of cancer. Harmine has been found to exhibit anti-tumor effects in a range of cancer cell lines, and there is potential for the development of new drugs that target the kinases inhibited by harmine. Another area of interest is the potential use of harmine as a treatment for neurodegenerative diseases such as Alzheimer's disease. Harmine has been found to exhibit neuroprotective effects, and there is potential for the development of new drugs that target the pathways affected by harmine. Finally, there is potential for the development of harmine-based drugs for the treatment of viral infections. Harmine has been found to exhibit anti-viral effects against a range of viruses, including HIV and hepatitis C virus.
Synthesemethoden
Harmine can be synthesized from a variety of natural sources, including the seeds of the Syrian rue plant (Peganum harmala) and the bark of the South American vine Banisteriopsis caapi. The synthesis of harmine involves a series of chemical reactions, including extraction, purification, and chemical modification.
Wissenschaftliche Forschungsanwendungen
Harmine has been the subject of extensive scientific research due to its potential therapeutic properties. In particular, harmine has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. These properties make harmine a promising candidate for the development of new drugs to treat a range of diseases.
Eigenschaften
IUPAC Name |
11,11-dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-20(2)19-16(12-5-3-4-6-13(12)21-19)17-14(24-20)9-7-11-8-10-15(22)23-18(11)17/h3-10,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKAPNUEHJAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N2)C4=C(O1)C=CC5=C4OC(=O)C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)


![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)

